molecular formula C12H25N B1394643 3-(2-Ethylhexyl)pyrrolidine CAS No. 1220019-23-7

3-(2-Ethylhexyl)pyrrolidine

Cat. No.: B1394643
CAS No.: 1220019-23-7
M. Wt: 183.33 g/mol
InChI Key: PHZDGGKMKGOWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2-Ethylhexyl)pyrrolidine” is a chemical compound with the molecular formula C12H25N . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of pyrrolidine compounds often involves [3+2] cycloaddition of activated alkenes to azomethine ylides . The activation of the alkene double bond is achieved by introducing an electron-withdrawing substituent . Other synthetic strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle . The structure of “this compound” is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

Pyrrolidine compounds are often involved in [3+2] cycloaddition reactions with activated alkenes . The reaction involves the formation of azomethine ylides, which then react with the alkene to form the pyrrolidine ring .

Scientific Research Applications

  • Electronic Properties of π-Conjugated Compounds : N-(2-ethylhexyl)dithieno[3,2-b:2',3'-d]pyrrole, related to 3-(2-Ethylhexyl)pyrrolidine, was prepared and used to synthesize dimers and trimers. These compounds, characterized for their electrochemical and optical properties, show potential for use in luminescent materials with stable cation radical and dication states (Yassin, Leriche, & Roncali, 2010).

  • Synthesis of Pyrrolidine Derivatives : Research into asymmetric synthesis of cis- and trans-2,5-disubstituted pyrrolidines from 3-oxo pyrrolidine 2-phosphonates led to the development of methods to synthesize compounds like (+)-preussin and its analogs, highlighting the versatility of pyrrolidine compounds in synthetic organic chemistry (Davis, Zhang, Qiu, & Wu, 2008).

  • Anti-inflammatory Applications : A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which can be analogously related to this compound, were synthesized and evaluated for anti-inflammatory and analgesic properties. Some of these compounds showed potent anti-inflammatory activities with reduced ulcerogenic effects, highlighting potential medicinal applications (Ikuta et al., 1987).

  • Polymer Solar Cells : Research on novel fulleropyrrolidines bearing π-conjugated thiophene derivatives, including compounds related to this compound, focused on improving structural compatibility with poly(3-hexylthiophene) for use in polymer solar cells. This demonstrates the relevance of such compounds in the development of sustainable energy solutions (Raja et al., 2014).

  • Synthesis and Corrosion Inhibition : A study on pyrrolidine derivatives, including those related to this compound, investigated their use as corrosion inhibitors for steel in sulfuric acid. This illustrates the application of such compounds in industrial settings to protect metals from corrosion (Bouklah, Ouassini, Hammouti, & Idrissi, 2006).

Mechanism of Action

Target of Action

Pyrrolidine derivatives are known to interact with a variety of biological targets . The five-membered pyrrolidine ring is a common feature in many biologically active compounds, and it contributes to the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Mode of Action

The pyrrolidine ring and its derivatives are known to interact with their targets in a variety of ways . For instance, the non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .

Biochemical Pathways

Pyrrolidine derivatives are known to be involved in a variety of biochemical pathways . For example, natural tetramates, which contain a pyrrolidine-2,4-dione moiety, are biosynthesized by hybrid multimodular polyketide synthase (PKS) and nonribosomal peptide synthetases (NRPS) machineries .

Result of Action

Pyrrolidine derivatives are known to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

The physical and chemical attributes of similar compounds have a significant impact on their environmental fate, transport, and degradation in different natural settings .

Safety and Hazards

While specific safety data for “3-(2-Ethylhexyl)pyrrolidine” is not available, pyrrolidine compounds are generally considered hazardous. They are highly flammable and can cause severe skin burns and eye damage . They are also harmful if swallowed or inhaled .

Future Directions

Pyrrolidine compounds, including “3-(2-Ethylhexyl)pyrrolidine”, have potential in drug discovery due to their wide range of biological activities . Future research could focus on exploring the pharmacophore space due to sp3 hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .

Biochemical Analysis

Biochemical Properties

3-(2-Ethylhexyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrrolidine derivatives have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, and neuropharmacological activities . The interactions of this compound with these biomolecules are primarily through binding to active sites or allosteric sites, leading to inhibition or activation of enzymatic activities. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been reported to induce apoptotic cell death in cancer cells and exert antiproliferative effects in various cell lines . The compound’s impact on cell signaling pathways includes the modulation of key signaling molecules, such as kinases and transcription factors, which can alter gene expression and cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, pyrrolidine derivatives have been shown to inhibit carbonic anhydrase isoenzymes, which are involved in various physiological processes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can exhibit time-dependent changes in their biological activities, including stability and degradation . Long-term exposure to this compound may lead to cumulative effects on cellular processes, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects. For example, pyrrolidine derivatives have been reported to cause renal injuries and neurotoxicity in experimental animals at high doses . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Pyrrolidine derivatives have been shown to influence metabolic pathways related to energy production, detoxification, and biosynthesis . The compound’s effects on metabolic pathways can lead to changes in cellular energy balance and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can influence its biological activity. For instance, pyrrolidine derivatives have been shown to interact with transporters that facilitate their uptake and distribution within cells . Understanding the transport and distribution mechanisms is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, pyrrolidine derivatives have been shown to localize in the cytoplasm, nucleus, and other cellular compartments . The subcellular localization can affect the compound’s interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

3-(2-ethylhexyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N/c1-3-5-6-11(4-2)9-12-7-8-13-10-12/h11-13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZDGGKMKGOWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.